molecular formula C14H12N2O2 B2563299 N-(4-acetylphenyl)nicotinamide CAS No. 75075-22-8

N-(4-acetylphenyl)nicotinamide

Cat. No.: B2563299
CAS No.: 75075-22-8
M. Wt: 240.262
InChI Key: YIWLVFFTMWIVIJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)nicotinamide is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Mechanism of Action

Target of Action

N-(4-acetylphenyl)nicotinamide is a biochemical used in proteomics research . It has been found to be a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD salvage pathway . NAMPT plays a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

This compound interacts with its target, NAMPT, to increase intracellular levels of NAD+ . This interaction induces metabolic and transcriptional reprogramming within the cell . The compound’s mode of action is primarily through the enhancement of NAMPT activity, which subsequently boosts the NAD+ pool within the cell .

Biochemical Pathways

This compound affects the NAD salvage pathway, a critical biochemical pathway in mammalian cells . This pathway is responsible for the synthesis of NAD+ from nicotinamide . By activating NAMPT, this compound increases the production of NAD+, affecting downstream processes such as cellular energy metabolism, DNA repair, and transcription regulation .

Pharmacokinetics

It is known that nicotinamide, a related compound, shows biphasic elimination with dose-dependent changes in half-life when administered to mice

Result of Action

The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This increase in NAD+ can have various molecular and cellular effects, including enhanced energy metabolism, improved DNA repair mechanisms, and altered transcription regulation . These changes can potentially confer neuroprotective benefits .

Biochemical Analysis

Biochemical Properties

N-(4-acetylphenyl)nicotinamide, like its parent compound nicotinamide, plays a role in biochemical reactions, particularly in the synthesis of NAD+. NAD+ is a vital coenzyme involved in redox reactions, energy metabolism, DNA repair, and cellular stress responses . The enzymes and proteins that this compound interacts with are likely to be similar to those involved in the metabolism of nicotinamide, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs) .

Cellular Effects

The effects of this compound on cells and cellular processes are likely to be similar to those of nicotinamide. For instance, nicotinamide has been shown to influence cell function by affecting cell growth and activity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve its role in the synthesis of NAD+. NAD+ is a crucial coenzyme that participates in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the NAD+ biosynthesis pathway . This pathway involves several enzymes and cofactors, including NAMPT and NMNATs . The metabolic flux or metabolite levels influenced by this compound are likely to be similar to those affected by nicotinamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-acetylphenyl)nicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinoyl chloride with 4-aminomethylbenzoate in the presence of triethylamine in acetonitrile. This reaction produces a methyl ester derivative, which is then treated with hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-acetylphenyl)nicotinic acid, while reduction could produce N-(4-ethylphenyl)nicotinamide.

Scientific Research Applications

N-(4-acetylphenyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which is a form of vitamin B3.

    N-(4-(hydrazinecarbonyl)phenyl)nicotinamide: A derivative with a hydrazinecarbonyl group.

    N-(4-benzamidobenzoyl)nicotinamide: Another derivative with a benzamidobenzoyl group.

Uniqueness

N-(4-acetylphenyl)nicotinamide is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWLVFFTMWIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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